molecular formula C15H14N2O4S B2436735 (E)-N-(3-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 392325-66-5

(E)-N-(3-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2436735
CAS RN: 392325-66-5
M. Wt: 318.35
InChI Key: LLWPWIBKJOMVAS-SOFGYWHQSA-N
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Description

(E)-N-(3-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylamide family and is commonly referred to as ENTA. ENTA has a unique chemical structure that makes it an ideal candidate for various research applications.

Scientific Research Applications

Synthesis and Structural Analysis

(E)-N-(3-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide, and its derivatives, have been a subject of interest in chemical synthesis and structural analysis. A study by Bondock et al. (2014) discussed the diastereoselective synthesis of similar acrylamide derivatives, emphasizing their stereochemistry and structure confirmed by various spectroscopic methods and single crystal X-ray diffraction (Bondock et al., 2014).

Corrosion Inhibition

Acrylamide derivatives have been investigated for their potential as corrosion inhibitors. Research by Abu-Rayyan et al. (2022) demonstrated that certain acrylamide derivatives effectively inhibited copper corrosion in nitric acid solutions. The study highlighted their mixed-type inhibition behavior and compatibility with the Langmuir adsorption isotherm (Abu-Rayyan et al., 2022).

Cytotoxic Activity and Potential Anticancer Applications

A significant area of research for acrylamide derivatives is their cytotoxic activity and potential application in cancer treatment. Sa̧czewski et al. (2004) synthesized acrylonitriles with various heterocyclic and phenyl ring substitutions, revealing that certain derivatives exhibited significant in vitro cytotoxic potency against multiple human cancer cell lines. The study also explored structure-activity relationships, indicating the sensitivity of cytotoxic activity to structural changes at specific positions (Sa̧czewski et al., 2004).

Kamal et al. (2014) synthesized 2-anilinonicotinyl-linked acrylamide conjugates and evaluated their cytotoxic activity against various human cancer cell lines. The study showed that some conjugates exhibited promising cytotoxicity and interacted effectively with the active site of tubulin, indicating their potential as anticancer agents (Kamal et al., 2014).

Polymer Synthesis and Applications

Acrylamide-based polymers have diverse applications, including in materials science and biomedicine. A study by Suresh et al. (2016) discussed the synthesis and characterization of polymers based on triazine and acrylamide, highlighting their photocrosslinking properties and potential applications (Suresh et al., 2016).

Another study by Convertine et al. (2004) explored the controlled polymerization of N-isopropylacrylamide, focusing on drug delivery applications. The study emphasized the importance of selecting suitable chain transfer agents and initiating species for achieving controlled polymerization (Convertine et al., 2004).

properties

IUPAC Name

(E)-N-(3-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-2-21-12-5-3-4-11(10-12)16-14(18)8-6-13-7-9-15(22-13)17(19)20/h3-10H,2H2,1H3,(H,16,18)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWPWIBKJOMVAS-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide

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